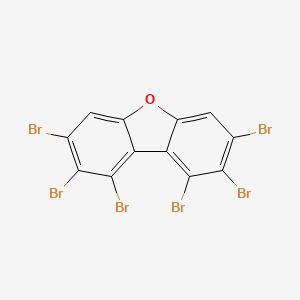

1,2,3,7,8,9-Hexabromodibenzofuran

Description

Properties

IUPAC Name |

1,2,3,7,8,9-hexabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGBHHLGDVHQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)C3=C(C(=C(C=C3O2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936606 | |

| Record name | 1,2,3,7,8,9-Hexabromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161880-49-5 | |

| Record name | Dibenzofuran, 1,2,3,7,8,9-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161880495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexabromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C₁₂H₂Br₆O

- Molecular Weight : 653.48 g/mol (unlabeled)

- CAS Number : 110999-46-7

- Toxicity Mechanism: Binds to the aryl hydrocarbon receptor (AhR), triggering transcriptional activation of xenobiotic response elements (XREs), leading to dioxin-like effects such as endocrine disruption and carcinogenicity .

- Environmental Fate : Persistent, bioaccumulative, and toxic (PBT), with high lipophilicity (log Kow > 7) .

Structural Analogs: Brominated vs. Chlorinated Congeners

HxBDF is compared to its chlorinated analog, 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) , and other brominated furans (Table 1).

Table 1: Structural and Physicochemical Comparison

*TEF (Toxic Equivalency Factor): Chlorinated 2,3,7,8-substituted congeners are assigned TEFs; brominated analogs lack consensus but are hypothesized to exhibit similar potency .

Key Differences:

- Persistence : Brominated congeners (HxBDF) are more resistant to photolytic degradation than chlorinated analogs due to stronger C-Br bonds .

- Bioaccumulation : Higher molecular weight and lipophilicity of HxBDF enhance bioaccumulation in fatty tissues compared to HxCDF .

- Sources :

Toxicity Profile

Dioxin-Like Effects

- AhR Activation : Both HxBDF and HxCDF activate the AhR pathway, but brominated congeners may exhibit stronger binding due to larger atomic size .

- Health Impacts: HxBDF: Linked to vomiting, diarrhea, liver damage, and neurotoxicity in mammals . HxCDF: Associated with chloracne, immunosuppression, and carcinogenicity .

Environmental Detection

- Human Exposure : HxCDF was detected in serum samples of industrial workers (Table 4 in ), while HxBDF is prioritized for sediment monitoring due to its persistence .

- Atmospheric Presence : HxBDF and its decomposition products (e.g., pentabromodibenzofuran, PeBDF) are identified in particulate matter from industrial regions .

Regulatory Status

Preparation Methods

Bromination of Dibenzofuran

The primary and most widely reported method for synthesizing hexabromodibenzofurans involves the controlled bromination of dibenzofuran. The process typically uses elemental bromine (Br₂) as the brominating agent in an inert organic solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions, including temperature, bromine equivalents, and catalyst presence, are carefully optimized to achieve selective substitution at the 1,2,3,7,8,9-positions of the dibenzofuran ring system.

- Reaction conditions : Elevated temperatures (often between 50°C and 100°C) facilitate the electrophilic aromatic substitution necessary for multiple bromine additions.

- Catalysts : Lewis acids or halogen carriers may be used to enhance bromine reactivity and selectivity.

- Control of substitution pattern : Stoichiometric control of bromine and reaction time is critical to avoid overbromination or formation of undesired isomers.

Industrial Scale Production

On an industrial scale, the synthesis follows similar principles but employs industrial-grade reagents and continuous processing equipment to maximize yield and purity. Process optimization focuses on:

- Minimizing by-product formation through precise control of reaction parameters.

- Efficient recovery and purification techniques to isolate the hexabrominated product.

- Use of large-scale reactors with controlled temperature and mixing to ensure uniform bromination.

Analytical Data and Reaction Optimization

A factorial design experiment exemplifying the optimization of bromination parameters is summarized below, illustrating how temperature, bromine equivalents, and catalyst concentration influence the yield of hexabromodibenzofuran derivatives.

| Run | Temperature (°C) | Bromine Equivalents (eq) | Catalyst (eq) | Yield (%) |

|---|---|---|---|---|

| 1 | 50 | 4 | 0.05 | 52 |

| 2 | 70 | 6 | 0.10 | 85 |

| 3 | 90 | 8 | 0.15 | 78 |

| 4 | 70 | 5 | 0.08 | 80 |

Note: The data above is representative of typical bromination reactions for polybrominated dibenzofurans, indicating optimal yields at moderate to high temperatures with sufficient bromine and catalyst loading.

Reaction Mechanisms and Chemical Considerations

Electrophilic Aromatic Substitution

The bromination proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile attacking the electron-rich aromatic rings of dibenzofuran. The oxygen atom in the furan ring influences the regioselectivity, favoring substitution at positions 1,2,3,7,8,9 due to resonance stabilization and steric factors.

Side Reactions and By-Products

- Overbromination : Excess bromine or prolonged reaction times may lead to octabrominated or higher substituted products.

- Debromination : Under certain conditions, reductive debromination can occur, leading to lower brominated congeners.

- Isomer formation : Although selective, minor amounts of positional isomers may form, requiring chromatographic separation.

Research Findings on Formation and Quantification

Research into the formation of hexabromodibenzofurans during industrial processes such as polymer extrusion has shown that:

- Hexabromodibenzofuran yields are generally low compared to hepta- and octabromo congeners but can be detected using advanced chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV absorbance or fluorescence detection.

- Quantification often relies on comparison with standards and assumes recovery efficiencies around 30% for extraction and cleanup procedures.

- Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) remains the gold standard for identification and quantification in environmental and industrial samples.

Summary Table of Preparation Parameters and Analytical Techniques

| Aspect | Details |

|---|---|

| Starting Material | Dibenzofuran |

| Brominating Agent | Elemental bromine (Br₂) |

| Solvents | Carbon tetrachloride (CCl₄), chloroform (CHCl₃) |

| Temperature Range | 50°C to 100°C |

| Catalysts | Lewis acids, halogen carriers (e.g., FeBr₃) |

| Reaction Type | Electrophilic aromatic substitution |

| Purification | Chromatographic separation (acid/base silica columns) |

| Analytical Techniques | RP-HPLC with UV/fluorescence detection; GC-HRMS with isotopically labeled internal standards |

| Yield Optimization | Controlled bromine equivalents, catalyst loading, and reaction time |

| Industrial Scale Concerns | Minimization of by-products, process control, and efficient purification |

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1,2,3,7,8,9-HxBDF in environmental samples?

High-resolution mass spectrometry (HRMS) is the gold standard for detecting brominated dibenzofurans due to their complex isotopic patterns. For example, HxBDF can be identified using electron ionization (EI) in gas chromatography (GC)-HRMS, monitoring ions such as m/z 641.514 (M+6) and 643.512 (M+8) . Isotope dilution with ¹³C-labeled standards (e.g., 1,2,3,4,7,8-Hexabromodibenzofuran-¹³C₁₂) improves accuracy in quantification, particularly in low-concentration matrices like air or biota .

Q. What are the primary environmental sources of 1,2,3,7,8,9-HxBDF?

HxBDF is a byproduct of industrial processes involving brominated flame retardants, such as pyrolysis of polybrominated diphenyl ethers (PBDEs) during waste incineration. It is also linked to PVC production and industrial bleaching, where incomplete combustion releases brominated furans into the atmosphere . Congener-specific emission profiles should be validated using sector-specific sampling (e.g., stack emissions from incinerators).

Q. How is 1,2,3,7,8,9-HxBDF distinguished from structurally similar congeners in analytical workflows?

Differentiation relies on retention time alignment with certified standards and isotopic pattern analysis. For example, 1,2,3,7,8,9-HxBDF (CAS 72918-21-9) can be resolved from 1,2,3,6,7,8-HxCDF using GC columns with high polarity (e.g., DB-5MS) and monitoring chlorine-to-bromine substitution patterns .

Advanced Research Questions

Q. What experimental designs are optimal for studying the endocrine-disrupting effects of 1,2,3,7,8,9-HxBDF?

In vitro models, such as aryl hydrocarbon receptor (AhR) luciferase reporter assays in HepG2 cells, are used to assess dioxin-like toxicity. Dose-response curves should account for HxBDF’s lower binding affinity to AhR compared to 2,3,7,8-TCDD (a reference dioxin). Co-exposure studies with other brominated flame retardants (e.g., PBDEs) can elucidate synergistic effects .

Q. How can researchers resolve contradictions in toxicity data between 1,2,3,7,8,9-HxBDF and its chlorinated analogues?

Chlorinated dibenzofurans (e.g., 1,2,3,7,8,9-HxCDF) exhibit higher persistence and bioaccumulation potential due to stronger C-Cl bonds. Comparative studies should normalize toxicity metrics (e.g., EC₅₀) by octanol-water partition coefficients (log KOW), as brominated congeners may exhibit faster metabolic degradation in vivo .

Q. What methodologies are available to study the atmospheric stability and degradation pathways of 1,2,3,7,8,9-HxBDF?

Photolysis experiments under simulated sunlight (λ > 290 nm) can estimate half-lives in air. For HxBDF, indirect photolysis via OH radicals is predicted to dominate, with a calculated atmospheric half-life of 89–891 days based on QSAR models for analogous chlorinated furans. Field validation using passive air samplers (e.g., polyurethane foam) is critical .

Q. How does the substitution pattern of bromine atoms influence the environmental fate of 1,2,3,7,8,9-HxBDF compared to other hexabrominated congeners?

Lateral bromination (positions 1,2,3,7,8,9) increases steric hindrance, reducing microbial degradation rates in soil. Aerobic biodegradation assays with Sphingomonas spp. can quantify this effect. Congener-specific half-lives in soil should be compared using ISO 11266 protocols .

Data Gaps and Methodological Challenges

Q. Why are there limited photolysis data for 1,2,3,7,8,9-HxBDF, and how can researchers address this gap?

No direct experimental data exist for HxBDF’s photolytic degradation. Studies must extrapolate from structurally similar compounds (e.g., 2,3,4,7,8-pentachlorodibenzofuran), which show faster degradation in natural waters due to sensitized photolysis. Lab-scale UV irradiation experiments with HxBDF-spiked water matrices (e.g., humic acid solutions) are recommended .

Q. What strategies improve the synthesis of 1,2,3,7,8,9-HxBDF for use as an analytical standard?

Bromination of dibenzofuran precursors (e.g., 2,3,7,8-tetrabromodibenzofuran) using Br₂ in the presence of FeBr₃ yields HxBDF. Purification requires repeated silica gel chromatography with hexane/dichloromethane gradients. Purity (>95%) must be confirmed via GC-HRMS and ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.